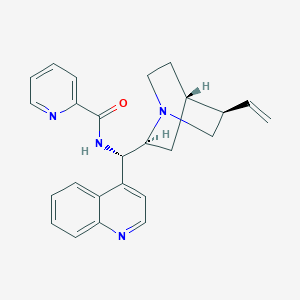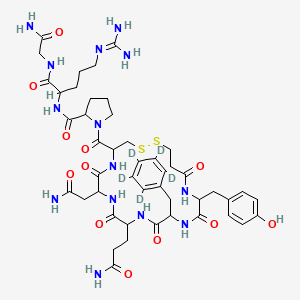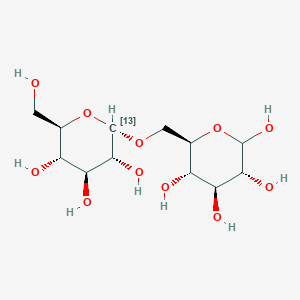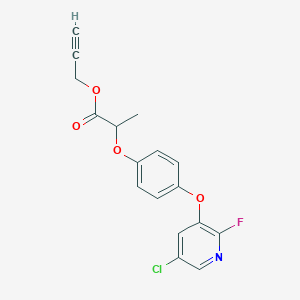
Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate is an organic compound with notable applications in various scientific fields. The compound's structure, combining alkynes, pyridine, and aromatic ether functional groups, underlines its versatility and reactivity in both organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of Prop-2-yn-1-ol: The initial step often involves the synthesis of prop-2-yn-1-ol through propargylation reactions.
Intermediate Formation: A key intermediate is prepared via the reaction of 5-chloro-2-fluoropyridin-3-ol with 4-phenoxybenzaldehyde in the presence of a base, resulting in the formation of a 4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenol derivative.
Esterification Reaction: The final step involves the esterification of prop-2-yn-1-ol with the intermediate under appropriate conditions, such as using a catalyst like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial-scale production may follow a similar route but optimized for large-scale synthesis with considerations for reaction efficiency, cost-effectiveness, and environmental impact. Techniques like continuous flow reactors or the use of greener solvents may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyne group.
Reduction: The aromatic ring can be reduced under specific conditions, although it is typically less reactive.
Substitution: The presence of the pyridine and aromatic ether groups allows for substitution reactions, especially nucleophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or oxygen in the presence of a catalyst.
Reducing Agents: Sodium borohydride for mild reductions; catalytic hydrogenation for more extensive reductions.
Substitution Reagents: Strong nucleophiles such as amines or thiols can participate in substitution reactions.
Major Products Formed: The products depend on the reaction type but could include oxidized or reduced derivatives, or substituted products with new functional groups replacing chlorine or hydrogen atoms.
Scientific Research Applications
Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate is used extensively in:
Chemistry: As an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potentially in biochemical assays and enzyme inhibition studies.
Medicine: Exploration as a pharmacologically active agent due to its structural similarity to known bioactive compounds.
Industry: In the development of agrochemicals and specialty materials.
Mechanism of Action
The specific mechanism of action can vary based on its application. In medicinal chemistry, for instance:
Molecular Targets: It may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Its effects could involve the inhibition of enzymes in key pathways or modification of receptor-mediated signal transduction.
Comparison with Similar Compounds
Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)acetate: Similar structure with acetate replacing propanoate.
2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoic acid: Lacks the prop-2-yn-1-yl group, offering different reactivity and applications.
Prop-2-yn-1-yl 2-(4-((2-fluoropyridin-3-yl)oxy)phenoxy)propanoate: Differences in the pyridine ring impact its chemical behavior and use.
Uniqueness: What sets Prop-2-yn-1-yl 2-(4-((5-chloro-2-fluoropyridin-3-yl)oxy)phenoxy)propanoate apart is its specific combination of functional groups, which confers unique reactivity and makes it valuable across multiple scientific disciplines.
There you go—a deep dive into the fascinating world of this compound! What’s next?
Properties
Molecular Formula |
C17H13ClFNO4 |
|---|---|
Molecular Weight |
349.7 g/mol |
IUPAC Name |
prop-2-ynyl 2-[4-(5-chloro-2-fluoropyridin-3-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-15-9-12(18)10-20-16(15)19/h1,4-7,9-11H,8H2,2H3 |
InChI Key |
MNMOSKSICISIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(N=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


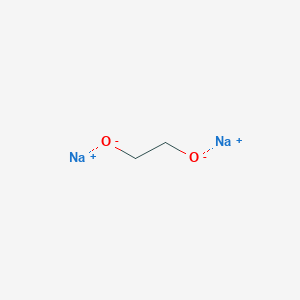
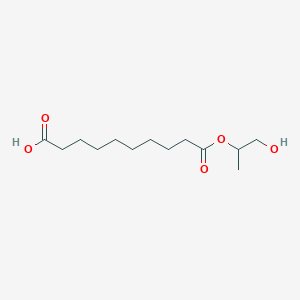
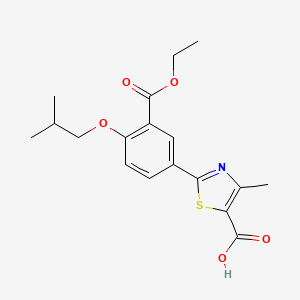
![3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1-methyl-1-(methyl-d3)-pyrrolidinium Iodide](/img/structure/B15351922.png)
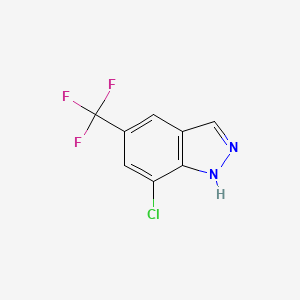

![sodium;2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B15351946.png)
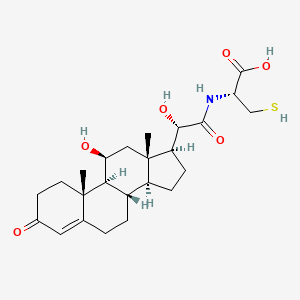
![1,4,5,8-Tetrakis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione](/img/structure/B15351971.png)
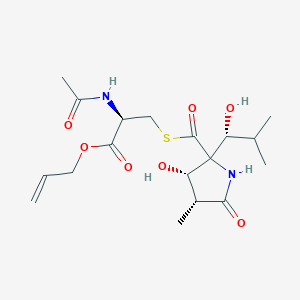
![1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester](/img/structure/B15351988.png)
